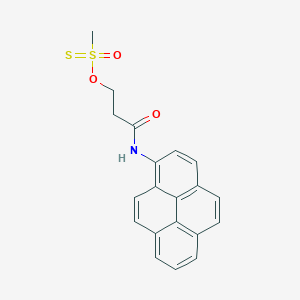

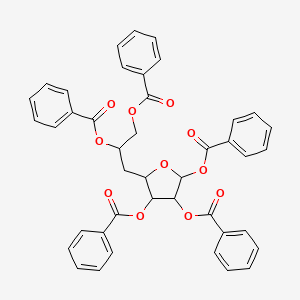

D-Galactofuranose, pentabenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Galactofuranose is a rare form of the well-known galactose sugar . It is the five-membered ring form of galactose and is widely distributed among several branches of the eukaryotic kingdom . It is a component of polysaccharides and glycoconjugates .

Synthesis Analysis

The synthesis of D-Galactofuranose involves several enzymes. For instance, a strain identified as a Streptomyces species exhibits Gal f -ase activity for 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) in culture supernatants . Three out of four candidates displayed the activity of not only Gal f -ase but also α-L-arabinofuranosidase (Ara f -ase), whereas the other one showed only the Gal f -ase activity .Molecular Structure Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in a cyclic hemiacetal form and occupies either the most sterically and thermodynamically favored six-membered pyranosyl or five-membered furanosyl forms .Chemical Reactions Analysis

The interconversion between the cyclic forms of D-galactose takes place through an acyclic form . The phenomenon known as mutarotation explains what happens at the molecular level during this process .Physical And Chemical Properties Analysis

D-Galactofuranose has a molecular formula of CHO with an average mass of 180.156 Da and a monoisotopic mass of 180.063385 Da . It exists in both pyranose and furanose configurations .Aplicaciones Científicas De Investigación

β-D-Galactofuranosidase Inhibitors

Marino et al. (1998) synthesized alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides, including derivatives of D-Galactofuranose, pentabenzoate, as potential β-D-galactofuranosidase inhibitors. These compounds, which are important for parasite glycoconjugates, could serve as chemotherapeutic targets (Marino et al., 1998).

NMR Spectroscopy of Benzoylated Aldohexoses

D'Accorso et al. (1983) reported on the proton and C-13 nuclear magnetic resonance spectra of perbenzoates of various aldohexoses, including D-Galactofuranose, pentabenzoate. This research is crucial for understanding the structural and electronic properties of these sugar derivatives (D'Accorso et al., 1983).

Synthesis of Galactofuranose Disaccharides

Marino et al. (1989) synthesized galactofuranose disaccharides using D-Galactofuranose, pentabenzoate. This study is significant for understanding the chemical synthesis of biologically relevant disaccharides (Marino et al., 1989).

Benzyl β-D-Galactofuranoside Synthesis

In 2006, Mariño et al. described the efficient synthesis of Benzyl β-D-galactofuranoside from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose, showcasing the utility of D-Galactofuranose, pentabenzoate in preparing intermediate molecules for further synthetic applications (Mariño et al., 2006).

Galactofuranosyl Nucleoside Analogues

Marino et al. (2001) prepared β-D-galactofuranosyl nucleoside analogues by adding nucleophiles to perbenzoylated β-D-galactofuranosyl isothiocyanate, derived from D-Galactofuranose, pentabenzoate. These compounds were tested as β-D-galactofuranosidase inhibitors (Marino et al., 2001).

Safety And Hazards

Direcciones Futuras

The enzymes responsible for the biosynthesis of D-Galactofuranose are interesting targets due to its occurrence in numerous pathogenic micro-organisms . Therefore, understanding the enzymatic degradation of these polysaccharides is of great interest . This could inform clinical treatments against fungal pathogens and may lead to the design of inhibitors

Propiedades

IUPAC Name |

[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTYQCZVFYKBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactofuranose, pentabenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

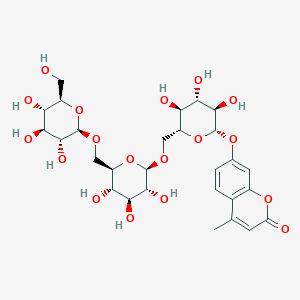

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

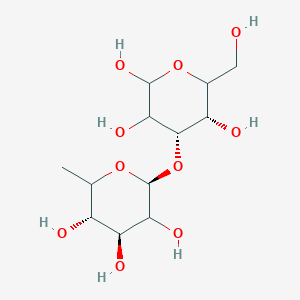

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)